tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate
Description
tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine linked via a propyl chain to a 2-bromo-5-nitrophenoxy aromatic moiety. This compound is structurally characterized by:
- Electron-withdrawing substituents: The nitro (-NO₂) and bromo (-Br) groups on the phenoxy ring create a highly electron-deficient aromatic system.
- Bulky tert-butyl carbamate: The tert-butyl group introduces steric hindrance, influencing solubility and crystallinity.
- Propyl linker: A three-carbon chain connects the aromatic and carbamate moieties, balancing flexibility and rigidity.
This compound is likely utilized as an intermediate in pharmaceutical or materials chemistry, where its bromo and nitro groups enable further functionalization (e.g., cross-coupling, reduction) .
Properties
IUPAC Name |
tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5/c1-14(2,3)22-13(18)16-7-4-8-21-12-9-10(17(19)20)5-6-11(12)15/h5-6,9H,4,7-8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNAALPBDQURFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=C(C=CC(=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate typically involves multiple steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable phenol derivative with a bromoalkane to introduce the bromo-nitrophenoxy group.
Carbamate Formation: The intermediate product is then reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of new derivatives with different substituents on the phenoxy ring.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
tert-Butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial studies, it may disrupt bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate with analogs differing in substituents or chain length:
Key Research Findings
- Reactivity : The bromo substituent in the target compound enables cross-coupling reactions (e.g., Suzuki, Ullmann), while the nitro group can be reduced to an amine for further derivatization .
- Electronic Effects : The electron-withdrawing nitro group deactivates the aromatic ring, making electrophilic substitution challenging but stabilizing intermediates in nucleophilic reactions .
Biological Activity
The compound tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate has garnered attention in both synthetic and medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H18BrN2O3
- Molecular Weight : 328.20 g/mol
- IUPAC Name : this compound
The presence of the bromo and nitro substituents on the phenoxy group significantly influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This characteristic makes it a candidate for developing enzyme inhibitors.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially acting against various bacterial strains.
- Anti-inflammatory Effects : There is emerging evidence that suggests this compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have investigated the biological effects of similar carbamate derivatives, providing insights into the potential applications of this compound:
- Study on Enzyme Inhibition : A study demonstrated that carbamate derivatives could effectively inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The structure-activity relationship (SAR) analysis indicated that modifications in the phenoxy group significantly affected inhibitory potency .
- Antimicrobial Evaluation : Another research highlighted the antimicrobial activity of nitro-substituted carbamates against Gram-positive and Gram-negative bacteria. The presence of the nitro group was crucial for enhancing antibacterial efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl N-[3-(4-nitrophenyl)propyl]carbamate | Structure | Enzyme inhibitor, potential anti-inflammatory |
| tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate | Structure | Antimicrobial properties, enzyme inhibition |
| tert-butyl N-(3-bromophenyl)carbamate | Structure | Neuroprotective effects, AChE inhibition |
The comparative analysis indicates that while all compounds exhibit some degree of biological activity, the specific substituents play a critical role in determining their efficacy and mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
